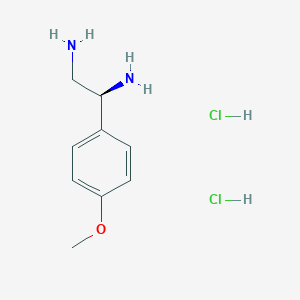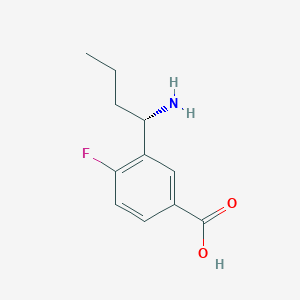
(S)-1-(2,4-Dimethylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,4-Dimethylphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chiral center, making it optically active. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,4-dimethylbenzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial applications.
化学反応の分析
Types of Reactions
(S)-1-(2,4-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
科学的研究の応用
(S)-1-(2,4-Dimethylphenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(2,4-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
®-1-(2,4-Dimethylphenyl)propan-1-amine: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.
1-(2,4-Dimethylphenyl)propan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
Phenethylamine: A structurally related compound with a simpler chemical structure.
Uniqueness
(S)-1-(2,4-Dimethylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable for targeted research and applications.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
(1S)-1-(2,4-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1 |
InChIキー |
CUMKAEFZXDVXGM-NSHDSACASA-N |
異性体SMILES |
CC[C@@H](C1=C(C=C(C=C1)C)C)N |
正規SMILES |
CCC(C1=C(C=C(C=C1)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



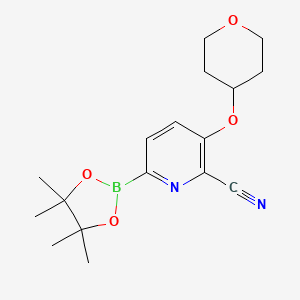
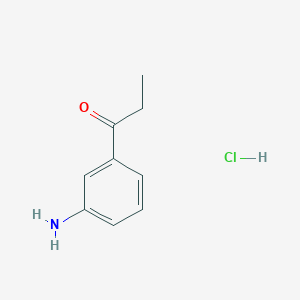

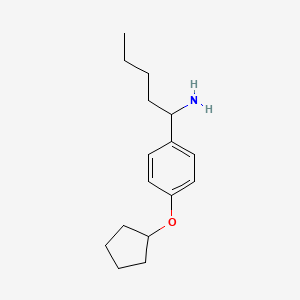

![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
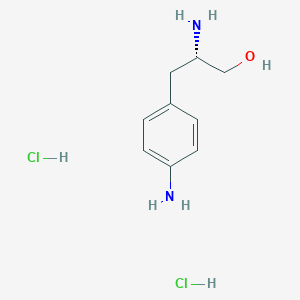
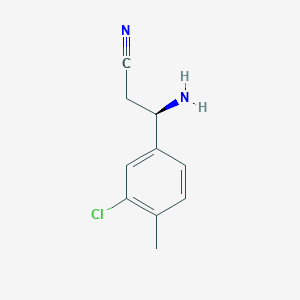
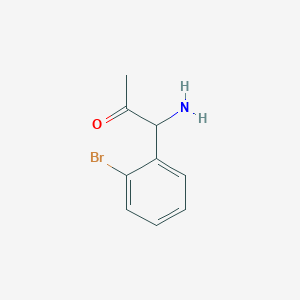

![N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13044166.png)
